2-Phenylcyclopropane-1-carbaldehyde
Overview
Description
2-Phenylcyclopropane-1-carbaldehyde is a cyclic organic compound belonging to the family of cyclopropanes. It is characterized by a cyclopropane ring substituted with a phenyl group and an aldehyde functional group. This compound is a colorless liquid with a sweet floral odor and is widely used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Phenylcyclopropane-1-carbaldehyde involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. This reaction typically occurs under anhydrous conditions and requires a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the aldehyde to form the desired product .
Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the Simmons-Smith reaction can be employed, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate. This intermediate then reacts with styrene to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or carbene-mediated cyclopropanation reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using concentrated sulfuric acid, and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Phenylcyclopropane-1-carboxylic acid.
Reduction: 2-Phenylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
2-Phenylcyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of biological pathways involving cyclopropane-containing compounds.
Medicine: It is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbaldehyde: Lacks the phenyl group, making it less sterically hindered and less aromatic.
2-Phenylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
2-Phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different chemical properties and reactivity
Uniqueness
2-Phenylcyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, a phenyl group, and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400311 | |
Record name | 2-phenylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-44-6 | |
Record name | 2-phenylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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